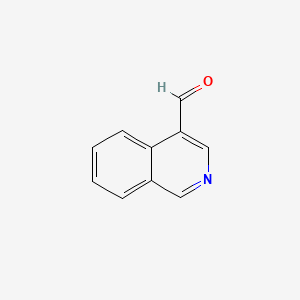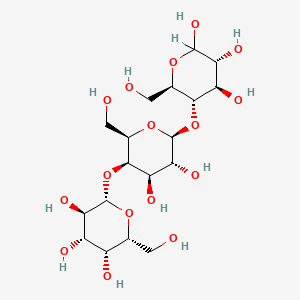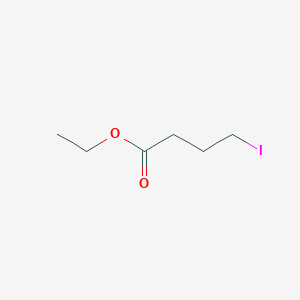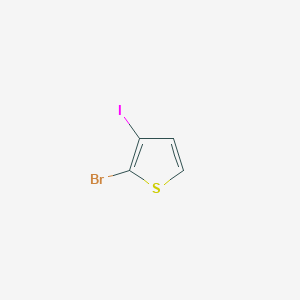![molecular formula C8H7BrN2O2 B1337524 2-Bromo-6,7-dihidro-1H,5H-pirrolo[2,3-c]azepina-4,8-diona CAS No. 96562-96-8](/img/structure/B1337524.png)
2-Bromo-6,7-dihidro-1H,5H-pirrolo[2,3-c]azepina-4,8-diona
Descripción general
Descripción
The compound 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione is a brominated heterocyclic compound that is related to pyrrole derivatives. While the specific compound is not directly discussed in the provided papers, they offer insights into the chemistry of related brominated pyrrole compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for the compound .
Synthesis Analysis
The synthesis of brominated pyrrole derivatives can be complex, involving multiple steps and specific reagents. For instance, the dimer of 3-bromo-6-dimethylamino-1-azafulvene has been shown to be an effective precursor for the synthesis of 4-mono- and 4,5-disubstituted pyrrole-2-carboxaldehydes . This indicates that brominated azepine derivatives could potentially be synthesized through similar lithiation strategies. Additionally, palladium-catalyzed carbonylative cyclization has been used to synthesize 1-(dimethylamino)-1H-pyrrole-2,5-diones from β-bromo-α,β-unsaturated carboxylic acids . Such methods could be adapted for the synthesis of 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated pyrrole derivatives is characterized by the presence of a bromine atom, which can significantly influence the reactivity and electronic properties of the molecule. The presence of the bromine atom can also affect the molecule's ability to undergo further functionalization through various organic reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
Brominated pyrrole derivatives are versatile intermediates in organic synthesis. The bromine atom in these compounds can act as a good leaving group, allowing for various substitution reactions. For example, the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene suggests that similar brominated azepine compounds could undergo lithiation followed by electrophilic quenching to introduce various substituents . The palladium-catalyzed reactions mentioned in the second paper also imply that brominated azepines could participate in carbonylative cyclization reactions to form more complex structures .
Physical and Chemical Properties Analysis
The physical properties of brominated pyrrole derivatives, such as solubility, can be influenced by the presence of the bromine atom and the overall molecular structure. The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents has been studied, showing that solubility increases with temperature and varies significantly across different solvents . This suggests that the solubility of 2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione would also be dependent on the solvent and temperature, which is important for its practical applications in synthesis and formulation.
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
2-Bromoaldisin ha mostrado potencial en la investigación anticancerígena debido a su similitud estructural con los derivados de pirrolopirazina, que han sido sintetizados y probados por sus efectos citotóxicos contra varias líneas celulares de cáncer humano . Se cree que la presencia de átomos de bromo en estos compuestos juega un papel crucial en su actividad biológica, incluida la inhibición del crecimiento de las células cancerosas.
Actividad Antimicrobiana
La estructura de bromopirrol de 2-Bromoaldisin es característica de los compuestos que exhiben propiedades antimicrobianas. La investigación indica que los alcaloides de bromopirrol, incluido 2-Bromoaldisin, se han probado por su efectividad contra una gama de patógenos microbianos . Esto incluye posibles aplicaciones en el tratamiento de infecciones bacterianas, fúngicas y virales.
Inhibición Enzimática
2-Bromoaldisin se ha identificado como un potente inhibidor de ciertas enzimas involucradas en la vía de biosíntesis de ácidos grasos de Plasmodium falciparum, el parásito responsable de la malaria . Esto sugiere su posible uso en el desarrollo de medicamentos antimaláricos que se dirigen al metabolismo del parásito.
Neurofarmacología
Debido a sus características estructurales, 2-Bromoaldisin puede tener aplicaciones en neurofarmacología. Se ha informado que los alcaloides de bromopirrol exhiben actividades como bloqueo de α-adrenorreceptores y efectos antiserotoninérgicos, lo que podría ser útil en el desarrollo de tratamientos para trastornos neurológicos .
Aplicaciones Antiinflamatorias y Analgésicas
Los compuestos con estructuras de bromopirrol, similares a 2-Bromoaldisin, se han explorado por sus propiedades antiinflamatorias y analgésicas. Estos compuestos podrían potencialmente retardar el deterioro articular y la degradación del cartílago asociados con afecciones como la osteoartritis .
Descubrimiento y Desarrollo de Fármacos
La estructura única de 2-Bromoaldisin lo convierte en un andamio atractivo para la investigación del descubrimiento de fármacos. Su compuesto heterocíclico que contiene nitrógeno que incluye un anillo de pirrol y un anillo de pirazina se ha asociado con una amplia gama de actividades biológicas, lo que lo convierte en un compuesto valioso para la síntesis de nuevos compuestos líderes para tratar diversas enfermedades .
Mecanismo De Acción
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Based on the biological activities associated with similar pyrrolopyrazine derivatives, it can be inferred that multiple pathways may be affected, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Given the range of biological activities associated with similar pyrrolopyrazine derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Direcciones Futuras
Pyrrolopyrazine derivatives, which include a similar pyrrole and pyrazine ring structure, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Therefore, the synthetic methods and biological activities of these derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propiedades
IUPAC Name |
2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepine-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-4-5(12)1-2-10-8(13)7(4)11-6/h3,11H,1-2H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYSELGLAAADNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=O)C=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453935 | |
| Record name | 2-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96562-96-8 | |
| Record name | 2-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Bromoaldisin?
A1: 2-Bromoaldisin possesses a molecular formula of C8H7BrN2O2 and a molecular weight of 243.07 g/mol [, ]. While specific spectroscopic data isn't extensively detailed within the provided research, it mentions characterization through NMR spectroscopy and single-crystal X-ray diffraction, which revealed a structure containing a five-membered pyrrole ring and a seven-membered azepin ring [, ].
Q2: What is known about the biological activity of 2-Bromoaldisin?
A2: Research suggests that 2-Bromoaldisin might play a role in the chemical defense mechanisms of certain marine sponges. Specifically, in Axinella damicornis, 2-Bromoaldisin, alongside 4,5-Dibromopyrrol-2-Carbonsaure, displayed deterrent effects against predatory fish in feeding experiments []. This suggests potential ecological significance and warrants further investigation into its specific biological activities.
Q3: How does the bromine substitution in 2-Bromoaldisin affect its structure compared to other pyrrole derivatives?
A3: Research on bromopyrroles, including 2-Bromoaldisin, reveals that the bromine substituent significantly impacts the bond lengths within the pyrrole ring []. Notably, the C-C bond opposite the N-H group tends to be longer, while the N-C bonds adjacent to the bromine are shorter. This structural influence highlights the sensitivity of the pyrrole ring's electronic properties to substituent effects, which could have implications for its biological activity and interactions.
Q4: What are the implications of discovering new bromopyrrole alkaloids like 2-Bromoaldisin from marine sponges?
A4: The discovery of novel bromopyrrole alkaloids like 2-Bromoaldisin from marine sponges holds significant promise for several reasons:
- Potential for new drug leads: These compounds often exhibit diverse biological activities, making them attractive candidates for drug discovery efforts, particularly against challenging targets like Mycobacterium tuberculosis [].
- Understanding marine chemical ecology: Their presence in marine organisms provides insights into ecological interactions and defense mechanisms, highlighting the importance of marine biodiversity for natural product research [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




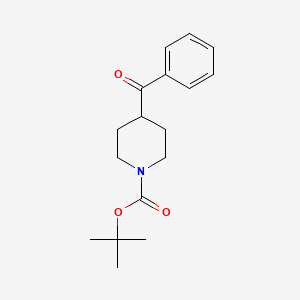

![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)



